N-[(2Z)-2-[(furan-2-ylcarbonyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]valine
Description
2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDO]-3-METHYLBUTANOIC ACID is a complex organic compound that features a furan ring, a nitrophenyl group, and a butanoic acid moiety
Properties
Molecular Formula |
C19H19N3O7 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[(Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H19N3O7/c1-11(2)16(19(25)26)21-17(23)14(20-18(24)15-4-3-9-29-15)10-12-5-7-13(8-6-12)22(27)28/h3-11,16H,1-2H3,(H,20,24)(H,21,23)(H,25,26)/b14-10- |
InChI Key |
LZVIJZUOIDCKJX-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDO]-3-METHYLBUTANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the formamido and nitrophenyl groups through a series of substitution and addition reactions. The final step often involves the formation of the butanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDO]-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The formamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDO]-3-METHYLBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The overall effect of the compound depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-3-(FURAN-2-YL)-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID
- 2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDO]-3-METHYLBUTANOIC ACID
Uniqueness
2-[(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENAMIDO]-3-METHYLBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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